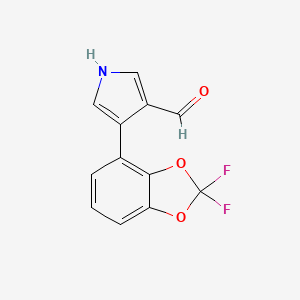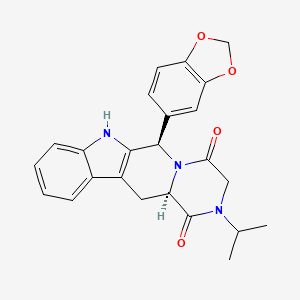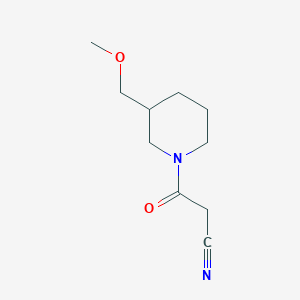
3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperidine ring substituted with a methoxymethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the methoxymethyl and nitrile groups. One common method involves the use of piperidine as a starting material, which undergoes alkylation with methoxymethyl chloride to form the methoxymethyl-substituted piperidine. This intermediate is then reacted with a nitrile-containing reagent under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and nitrile groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Methoxymethyl)piperidin-1-yl)propanoic acid
- 3-[3-(Methoxymethyl)-1-piperidinyl]propyl carbamoylcarbamate
- 3-[3-(Methoxymethyl)piperidin-1-yl]propane-1,2-diol
Uniqueness
3-(3-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H16N2O2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-4,6-8H2,1H3 |
InChI Key |
YMFVXFJKBPITQH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S)-4-[2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one;oxalic acid](/img/structure/B13436344.png)
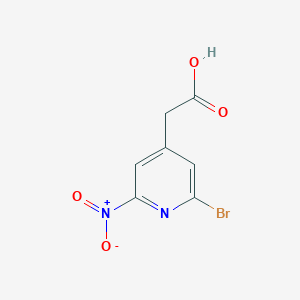

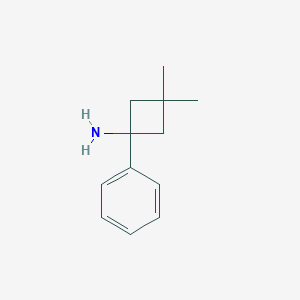
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
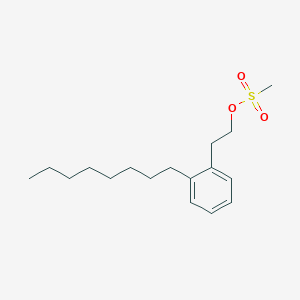

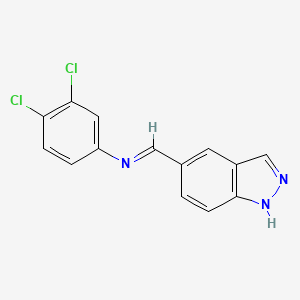
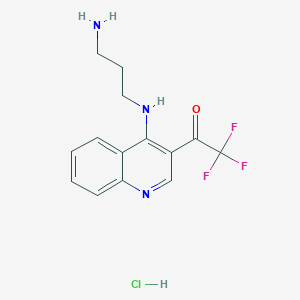
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
